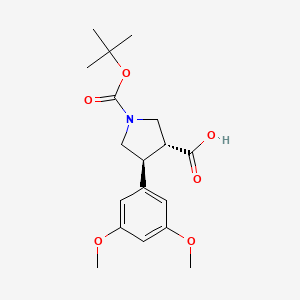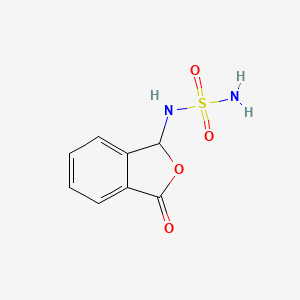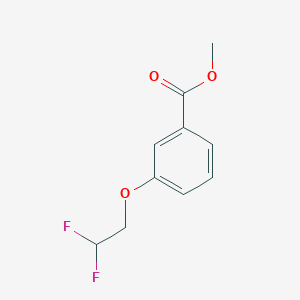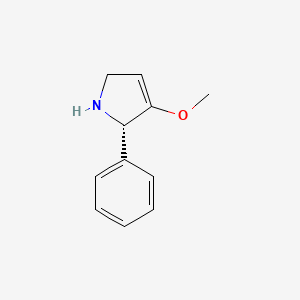
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a 3,5-dimethoxyphenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the 3,5-Dimethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the pyrrolidine ring is reacted with a 3,5-dimethoxyphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or phenyl derivatives.
Applications De Recherche Scientifique
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butoxycarbonyl group and the 3,5-dimethoxyphenyl group influences its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
- (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The 3,5-dimethoxyphenyl group enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H25NO6 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
(3R,4S)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-14(15(10-19)16(20)21)11-6-12(23-4)8-13(7-11)24-5/h6-8,14-15H,9-10H2,1-5H3,(H,20,21)/t14-,15+/m1/s1 |
Clé InChI |
RICGJYCLRORGII-CABCVRRESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC(=C2)OC)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12872699.png)

![4-Aminobenzo[d]oxazole-2-carbonitrile](/img/structure/B12872723.png)
![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872730.png)



![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12872759.png)
![2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)

![2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12872772.png)
![2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872779.png)

